molecular formula C24H25F3N4O3 B12046024 N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate

Cat. No.: B12046024
M. Wt: 474.5 g/mol
InChI Key: CVQMBUCCSAKASE-UHFFFAOYSA-N
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Description

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate (hereafter referred to by its systematic name) is a synthetic carboxamide derivative featuring a piperidine core substituted with a pyridinyl-oxybenzyl group and a trifluoromethylpyridine moiety. This compound is recognized as PF3845 in pharmacological studies, where it acts as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide . The hydrate form enhances its solubility, a critical factor for bioavailability in preclinical studies.

Key structural attributes include:

  • Piperidine-1-carboxamide backbone: Provides rigidity and influences receptor binding.
  • Pyridin-3-yl group: Enhances interactions with FAAH’s catalytic site.
  • Trifluoromethylpyridinyloxybenzyl substituent: Contributes to metabolic stability and lipophilicity.

Properties

Molecular Formula

C24H25F3N4O3

Molecular Weight

474.5 g/mol

IUPAC Name

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate

InChI

InChI=1S/C24H23F3N4O2.H2O/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20;/h1-7,10,14-17H,8-9,11-13H2,(H,30,32);1H2

InChI Key

CVQMBUCCSAKASE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4.O

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Trifluoromethyl)pyridin-2-yl Intermediates

The 5-(trifluoromethyl)pyridin-2-yl moiety is synthesized via halogenation and functional group interconversion. A pivotal intermediate, 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine , is prepared using triphosgene (bis(trichloromethyl) carbonate) under controlled conditions . In a typical procedure, sodium carbonate is dissolved in water and cooled to 0°C, followed by the addition of triphosgene in dichloromethane. A solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine in dichloromethane is added dropwise, yielding the isocyanate intermediate after 3 hours at room temperature . This method achieves a 90% yield, with nuclear magnetic resonance (NMR) confirming the structure (δ 8.68 ppm for pyridinium protons) .

Table 1: Reaction Conditions for 5-(Trifluoromethyl)pyridin-2-yl Isocyanate Synthesis

ParameterValue
Temperature0°C → room temperature
ReagentsTriphosgene, Na₂CO₃, CH₂Cl₂
Yield90%
Characterization¹H NMR, MS (m/z = 250 [M⁺])

Functionalization of Piperidine-1-carboxamide

The piperidine-1-carboxamide core is synthesized through acetylation and carboxamide formation. A representative protocol involves reacting piperidine-4-carboxamide with acetic anhydride in dichloromethane using triethylamine as a base . The reaction proceeds at 0–20°C for 18 hours, yielding 1-acetylpiperidine-4-carboxamide quantitatively . Spectroscopic analysis (LCMS: m/z = 171 [M+H]⁺; ¹H NMR: δ 4.53–1.47 ppm) confirms the acetylated product . This intermediate is critical for subsequent coupling with the pyridinyloxyphenyl fragment.

Table 2: Acetylation of Piperidine-4-carboxamide

ParameterValue
ReagentsAcetic anhydride, Et₃N, CH₂Cl₂
Reaction Time18 hours
YieldQuantitative
Purity>98% (LCMS, NMR)

Coupling of Pyridinyloxyphenyl and Piperidine Fragments

The [[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl] group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Using 3-chloro-5-(trifluoromethyl)pyridine and a phenolic derivative, the oxy linkage is formed under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chloride by a phenoxide ion at 80–100°C . The resulting 3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl intermediate is then alkylated with a piperidine-containing benzyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Table 3: Coupling Reaction Parameters

ParameterValue
CatalystK₂CO₃, TBAB
SolventDMF
Temperature80–100°C
Yield75–85%

Formation of the Carboxamide Bond

The final carboxamide bond between the piperidine and pyridin-3-yl groups is established via an isocyanate-amine coupling. The piperidine-1-carbonyl chloride intermediate, generated using thionyl chloride, reacts with pyridin-3-ylamine in tetrahydrofuran (THF) at −20°C . Alternatively, the pre-formed isocyanate from Step 1 reacts directly with the amine, eliminating the need for acyl chloride intermediates . This step typically achieves 80–90% yield, with HPLC confirming >98% purity.

Hydration and Crystallization

The hydrate form is obtained by recrystallizing the carboxamide product from a mixture of isopropyl alcohol (IPA) and water . In a patented method, 4-Piperidone HCl hydrate is synthesized by hydrolyzing 4,4-dimethoxypiperidine with hydrochloric acid, followed by distillation and crystallization in IPA . Applying this to the target compound, the crude product is dissolved in warm IPA, cooled to 5°C, and filtered to isolate the hydrate .

Table 4: Hydration Conditions

ParameterValue
SolventIsopropyl alcohol/water
Temperature5°C (crystallization)
Yield86–92%
Purity98.1% (HPLC)

Analytical Characterization

The final product is characterized by ¹H NMR , ¹³C NMR , and mass spectrometry . Key NMR signals include:

  • ¹H NMR (DMSO-d₆) : δ 8.68 (s, pyridinium), 7.84 (d, J = 4.0 Hz, oxyphenyl), 4.53–1.47 (m, piperidine) .

  • ¹³C NMR : 162.69 ppm (carbonyl), 143.18 ppm (trifluoromethylpyridine) .

Challenges and Optimization

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution to the para position on the pyridine ring, minimizing byproducts .

  • Hydration Control : Excess water during crystallization risks forming polyhydrates, necessitating strict temperature control .

  • Purification : Silica gel chromatography (ethyl acetate/hexane) removes unreacted intermediates, ensuring >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine and piperidine compounds .

Scientific Research Applications

FAAH Inhibition

The primary application of N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate is its role as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which play a crucial role in various physiological processes, including pain modulation and mood regulation. By inhibiting FAAH, this compound may enhance the levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as chronic pain and anxiety disorders .

Potential in Neurological Disorders

Recent studies have explored the compound's efficacy in treating neurological disorders. For instance, PF-04457845 has been investigated for its effects on fear conditioning, suggesting a role in anxiety-related disorders . Additionally, it has been considered for the treatment of Tourette Syndrome and cannabis dependence, indicating its broad therapeutic potential .

Antimicrobial Activity

While primarily focused on neurological applications, derivatives of piperidine compounds similar to N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate have shown promise as antimicrobial agents. Research has demonstrated that certain piperidine derivatives exhibit significant activity against bacterial and fungal pathogens, which could lead to novel treatments for infections .

Case Study 1: FAAH Inhibition and Pain Management

In a clinical trial evaluating the effects of PF-04457845 on chronic pain patients, results indicated significant reductions in pain scores compared to placebo. The study highlighted the compound's ability to modulate pain pathways through endocannabinoid signaling enhancement .

Case Study 2: Neurological Applications

A double-blind study assessed PF-04457845's efficacy in reducing symptoms of Tourette Syndrome. Patients receiving the compound reported a marked decrease in tic frequency and severity over a 12-week period compared to those on standard treatment regimens .

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : N-(3-Pyridazinyl)-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]piperidine-1-carboxamide
  • Molecular Formula : C23H20F3N5O2 (identical to the target compound but lacking hydration) .
  • Methylidene (CH=) linkage instead of a methylene (CH2) bridge, reducing conformational flexibility.
Compound B : N-(pyridin-3-yl)-4-(3-(5-(trifluoromethyl)pyridin-2-yloxy)benzyl)piperidine-1-carboxamide
  • Molecular Formula: C24H22F3N5O2 (non-hydrated form) .
  • Key Differences :
    • Absence of hydrate molecule.
    • Structural similarity otherwise, suggesting comparable FAAH inhibition.
  • Implications : Hydration likely improves aqueous solubility without significantly altering target engagement .
Compound C : JZL184 (4-Nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate)
  • Molecular Formula : C27H24N2O8 .
  • Key Differences: Piperidine carboxylate ester instead of carboxamide.

Pharmacological Comparison

Parameter Target Compound (PF3845) Compound A Compound B Compound C (JZL184)
Molecular Weight 455.44 (hydrate-adjusted) 455.44 473.46 504.49
Primary Target FAAH Unknown FAAH (assumed) MGL
Effect on Endocannabinoids ↑ Anandamide No data ↑ Anandamide (predicted) ↑ 2-AG
Impact on GABA Release No effect No data No data ↓ GABAergic transmission
Solubility High (due to hydrate) Moderate Moderate Low

Key Research Findings

FAAH Selectivity : The target compound exhibits >100-fold selectivity for FAAH over MGL or other serine hydrolases, attributed to its pyridin-3-yl group and trifluoromethylpyridine moiety .

Hydrate vs.

Trifluoromethyl Role : The trifluoromethyl group in all compared compounds enhances metabolic stability by resisting oxidative degradation, a common feature in CNS-targeting agents .

Biological Activity

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate, also referred to as a complex compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23F3N4O2C_{24}H_{23}F_3N_4O_2 with a molecular weight of 456.46 g/mol. The structure consists of a piperidine ring linked to various functional groups that contribute to its biological activity. The presence of trifluoromethyl and pyridine moieties enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist or inhibitor for certain pathways, particularly in the context of neuropharmacology and oncology.

Antitubercular Activity

A study on related compounds has shown significant antitubercular activity against Mycobacterium tuberculosis. For instance, derivatives similar to N-pyridin-3-yl compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth .

TRPV1 Modulation

Research has identified that compounds with similar structures exhibit high affinity for the TRPV1 receptor, which is implicated in pain sensation and inflammatory responses. The pharmacophoric elements necessary for antagonism were characterized through high-throughput screening methods .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of these compounds on human cell lines such as HEK-293, revealing that most derivatives are nontoxic at therapeutic concentrations, thus indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

  • Antitubercular Agents : A series of substituted derivatives were synthesized and screened for anti-tubercular activity. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, suggesting their potential as lead compounds for further development against tuberculosis .
  • TRPV1 Antagonism : A study highlighted the identification of pyridinylpiperazine ureas as selective TRPV1 modulators through structure-activity relationship (SAR) studies. These findings underscore the importance of functional group modifications in enhancing receptor selectivity and potency .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 (μM)Notes
AntitubercularN-pyridin derivatives (related)1.35 - 2.18Significant activity against M. tuberculosis
TRPV1 ModulationPyridinylpiperazine ureasVariesHigh affinity ligands identified
CytotoxicityN-pyridin derivatives (related)>100Nontoxic to HEK-293 cells

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of pyridine and piperidine derivatives via nucleophilic substitution or amide bond formation. Key steps include:

  • Coupling of trifluoromethylpyridine intermediates with a benzyl-piperidine scaffold under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .
  • Hydrate stabilization through controlled crystallization in aqueous-organic solvent mixtures.
    Optimization strategies:
  • Temperature control (e.g., 60–80°C for coupling reactions to minimize side products) .
  • Solvent selection (polar aprotic solvents like DMF or THF improve reaction efficiency) .
  • Catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of pyridine and piperidine substituents. For example, aromatic proton signals (δ 7.5–8.5 ppm) verify trifluoromethylpyridine integration .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 455.1569) and detects impurities .
  • HPLC-PDA: Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography: Resolves hydrate-specific hydrogen bonding in the crystal lattice .

Advanced: How can discrepancies between in vitro and in vivo pharmacological activity data be addressed?

Methodological Answer:
Discrepancies often arise from metabolic instability or bioavailability limitations. Strategies include:

  • Metabolic Profiling: Use liver microsomes or hepatocytes to identify labile sites (e.g., hydrolysis of the carboxamide group) .
  • Prodrug Design: Introduce protective groups (e.g., tert-butyl esters) to enhance plasma stability .
  • Pharmacokinetic Studies: Compare AUC (Area Under Curve) in rodent models to adjust dosing regimens .
  • Tissue Distribution Analysis: Radiolabel the compound (³H or ¹⁴C) to track bioavailability to target organs .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinase targets) based on the trifluoromethylpyridine moiety’s electron-withdrawing effects .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds (e.g., between the carboxamide and ATP-binding pockets) .
  • QSAR Modeling: Corrogate substituent effects (e.g., piperidine methylation) with IC₅₀ values to prioritize analogs .

Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups?

Methodological Answer:

  • Fragment Replacement: Synthesize analogs with:
    • Pyridine modifications: Replace trifluoromethyl with cyano or methoxy groups to assess hydrophobicity .
    • Piperidine substitutions: Introduce methyl or fluoro groups to evaluate steric effects on target binding .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., IC₅₀ for kinase targets) and correlate with logP values .
  • Free Energy Perturbation (FEP): Compute binding affinity changes (ΔΔG) for substituent modifications .

Advanced: What steps resolve conflicting data on the compound’s metabolic stability across assays?

Methodological Answer:

  • Assay Standardization:
    • Use identical species-specific liver microsomes (e.g., human vs. rat) to reduce variability .
    • Control NADPH cofactor concentrations to mimic physiological conditions .
  • LC-MS/MS Metabolite Identification: Detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) to pinpoint instability sources .
  • Cross-Validation: Compare intrinsic clearance (CLint) values from recombinant CYP isoforms (e.g., CYP3A4) with hepatocyte data .

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